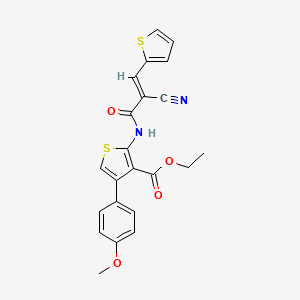

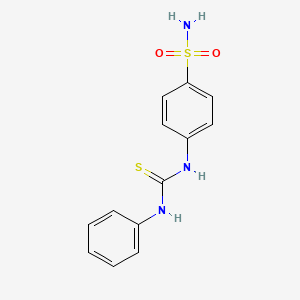

1-Phenyl-3-(4-sulfamoylphenyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

Thioureas have gained attention due to their use in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant .科学的研究の応用

Molecular Docking and DNA Binding Studies 1-Phenyl-3-(4-sulfamoylphenyl)thiourea derivatives have been synthesized and characterized for their potential in molecular docking, DNA binding, and cytotoxicity studies. These compounds show significant binding affinity towards DNA, as evidenced by molecular docking studies, and possess cytotoxic properties against certain cell lines, indicating their potential in cancer research and therapy (Mushtaque et al., 2016).

Organocatalysis Applications Research into thioureas, including those related to this compound, has led to novel methods for synthesizing these compounds using multicomponent reactions (MCRs). These advances provide access to thiourea catalysts with tailorable functional groups, expanding their use in organocatalysis for various synthetic applications (Roman Nickisch et al., 2020).

Coordination Chemistry and Metal Complexation 1-Phenyl-3-(4-sulfamoylphenyl)thioureas play a significant role in coordination chemistry, serving as ligands for metal complexation. This versatility is due to their ability to bind through multiple sites, enabling the formation of complexes with transition metals, which are of interest for their pharmacological properties and applications in materials science (A. Saeed et al., 2017).

Pharmacological Studies Studies on this compound derivatives have shown their efficacy as carbonic anhydrase inhibitors. These inhibitors demonstrate potential as therapeutic agents for managing conditions like glaucoma by lowering intraocular pressure with long-lasting effects (Angela Casini et al., 2000).

Bioactivation and Toxicological Studies Bioactivation studies of thioureas, including 1-Phenyl-3-(4-sulfamoylphenyl)thioureas, have explored their oxidation to form reactive species. Such processes can lead to oxidative stress, showcasing the importance of understanding these reactions for assessing the safety and potential toxicological impacts of thiourea compounds (M. Henderson et al., 2004).

将来の方向性

Thioureas, including 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, continue to be of interest due to their extensive applications in diverse fields . Their wide variety of biological activities and utilization in various applications suggest that they will continue to be a focus of research in the future .

作用機序

Target of Action

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a derivative of sulfonylurea, a class of organic compounds used in medicine and agriculture . The primary targets of sulfonylureas are the sulfonylurea receptors (SURs) on the pancreatic beta cells . These receptors play a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

The compound interacts with its targets by binding to the SURs, leading to the closure of the ATP-sensitive potassium channels on the beta cell membrane . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .

Biochemical Pathways

The increased insulin secretion affects multiple biochemical pathways. Insulin acts as a key regulator of glucose metabolism, promoting glucose uptake in muscle and adipose tissue, and inhibiting hepatic glucose production . Additionally, insulin stimulates protein synthesis, inhibits proteolysis, and promotes fat storage .

Pharmacokinetics

Sulfonylureas, in general, are well absorbed from the gastrointestinal tract and undergo extensive metabolism in the liver . The metabolites are primarily excreted in the urine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in insulin secretion and a decrease in blood glucose levels . This can lead to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and stress levels can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates may require higher doses of the compound to achieve the desired glycemic control . Similarly, physical activity can enhance insulin sensitivity, potentially affecting the compound’s efficacy .

生化学分析

Biochemical Properties

Thiourea and its derivatives, to which this compound belongs, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Cellular Effects

Given the broad biological applications of thiourea derivatives, it is likely that this compound may influence various types of cells and cellular processes .

Metabolic Pathways

Thiourea and some monosubstituted thioureas are known to undergo oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .

特性

IUPAC Name |

1-phenyl-3-(4-sulfamoylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h1-9H,(H2,14,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWRWZBEYIUVQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)

![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)

![3-[5-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B3013630.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)

![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)

![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)

![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)